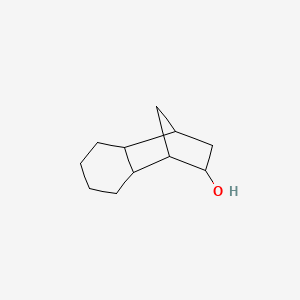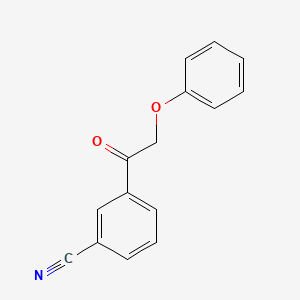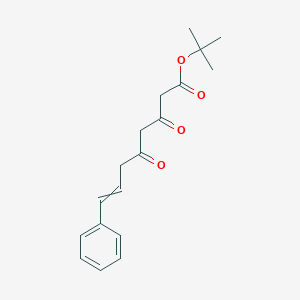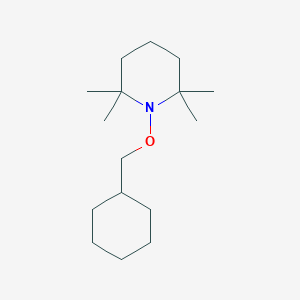
1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine is an organic compound that features a piperidine ring substituted with a cyclohexylmethoxy group and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide with an alkyl halide under nucleophilic substitution (SN2) conditions . For this compound, the cyclohexylmethanol can be converted to its alkoxide form using a strong base such as sodium hydride (NaH) or potassium hydride (KH). This alkoxide then reacts with 2,2,6,6-tetramethylpiperidine-1-yl chloride to form the desired ether.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidines or ethers.
Applications De Recherche Scientifique
1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying receptor-ligand interactions due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target protein. This modulation can result in various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
2-(Cyclohexylmethoxy)-1-ethanamine: Shares the cyclohexylmethoxy group but differs in the amine structure.
4-Cyclohexylmethoxy-5-nitroso-6-aminopyrimidine: Contains a similar ether linkage but is part of a pyrimidine ring system.
Uniqueness: 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine is unique due to its combination of a piperidine ring with a cyclohexylmethoxy group and multiple methyl substitutions. This structure imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
131428-12-1 |
|---|---|
Formule moléculaire |
C16H31NO |
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
1-(cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C16H31NO/c1-15(2)11-8-12-16(3,4)17(15)18-13-14-9-6-5-7-10-14/h14H,5-13H2,1-4H3 |
Clé InChI |
YYSKIYFUFPPMFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1OCC2CCCCC2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


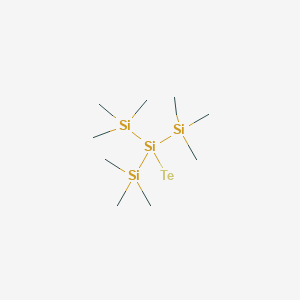


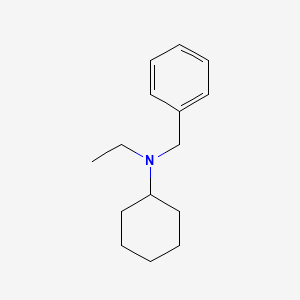
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)




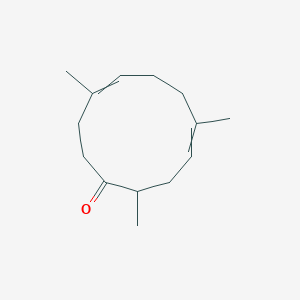
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
